5-((2,5-dimethylbenzyl)thio)-1-ethyl-3-methyl-6-(4-methylbenzyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one
Description
This compound belongs to the pyrazolo-pyrimidinone class, characterized by a bicyclic core (pyrazolo[4,3-d]pyrimidin-7(6H)-one) with multiple substituents. Key structural features include:
- Position 3: A methyl group, contributing to steric and electronic modulation.
- Position 5: A 2,5-dimethylbenzylthio moiety, introducing steric bulk and aromatic interactions via the sulfur atom.
- Position 6: A 4-methylbenzyl group, likely influencing receptor binding through hydrophobic interactions.
This substitution pattern distinguishes it from other derivatives in terms of solubility, bioavailability, and target affinity .
Properties
IUPAC Name |
5-[(2,5-dimethylphenyl)methylsulfanyl]-1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]pyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4OS/c1-6-29-23-22(19(5)27-29)26-25(31-15-21-13-17(3)7-10-18(21)4)28(24(23)30)14-20-11-8-16(2)9-12-20/h7-13H,6,14-15H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPPBPJXECIZLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)C)SCC4=C(C=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-((2,5-dimethylbenzyl)thio)-1-ethyl-3-methyl-6-(4-methylbenzyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one (CAS Number: 1358629-30-7) is a synthetic compound belonging to the class of pyrazolopyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and neurology.
The compound has the following chemical characteristics:
- Molecular Formula : CHNOS
- Molecular Weight : 432.6 g/mol
- Structure : The compound features a pyrazolo[4,3-d]pyrimidine core, which is known for its diverse biological activities.
Biological Activity Overview
Research indicates that compounds with a pyrazolo[4,3-d]pyrimidine structure often exhibit significant biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The specific biological activities of this compound have been explored in various studies.
Anticancer Activity
Several studies have demonstrated that pyrazolo[4,3-d]pyrimidine derivatives possess anticancer properties. For instance:
- A study on related compounds showed that they inhibited cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and K-562 (chronic myeloid leukemia) cells. The mechanism was attributed to the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Neuroprotective Effects
The neuroprotective potential of similar pyrazolopyrimidine derivatives has also been noted:
- Research indicates that these compounds may exhibit anticonvulsant effects by modulating neurotransmitter systems and reducing neuronal excitability. For instance, benzyl derivatives have shown promise in enhancing GABAergic activity, thereby providing a protective effect against seizures .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components:
- Thioether Group : The presence of the thioether group enhances lipophilicity and may facilitate interaction with biological membranes.
- Substituents on the Benzyl Rings : Variations in the methyl groups on the benzyl rings can significantly affect the compound's binding affinity to target enzymes or receptors .
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of a series of pyrazolo[4,3-d]pyrimidine derivatives against human cancer cell lines. The results indicated that compounds with specific substitutions exhibited IC values in the low micromolar range, suggesting potent anticancer activity .
Study 2: Neuropharmacological Assessment
In another investigation focusing on neuropharmacological properties, compounds similar to this compound were tested for their ability to mitigate seizure activity in animal models. The results showed a significant reduction in seizure frequency and duration compared to control groups .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs differ primarily in substituent type, position, and functional groups. Below is a comparative analysis:
Key Observations:
- Thio vs.
- Benzyl vs. Aryl Substituents : The 4-methylbenzyl group (C6) offers greater conformational flexibility than rigid aryl groups (e.g., tetrafluorophenyl in MK63), which could affect pharmacokinetics .
- Methyl vs. Ethyl Groups : Smaller methyl substituents (C3) reduce steric hindrance compared to bulkier groups (e.g., phenyl in thiazolo derivatives), possibly enhancing solubility .
Hypothesized Bioactivity
- Antimicrobial Activity : Thiazolo derivatives with electron-withdrawing groups (e.g., 4-chlorophenyl in ) exhibit antimicrobial properties, implying the target’s 2,5-dimethylbenzylthio group may confer similar activity .
- Kinase Inhibition: Pyrazolo-pyrimidinones with hydrophobic substituents (e.g., 4-methylbenzyl) are often explored as kinase inhibitors due to their ability to occupy hydrophobic pockets .
- Metabolic Stability : The ethyl group (C1) may reduce hepatic clearance compared to shorter alkyl chains, as inferred from QSAR principles in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
